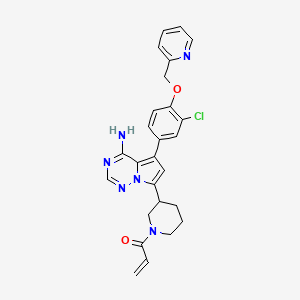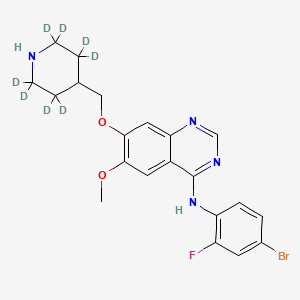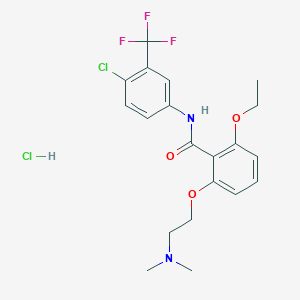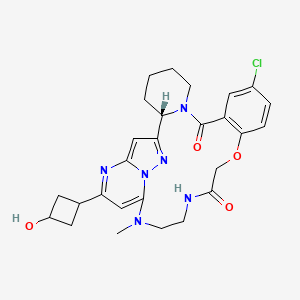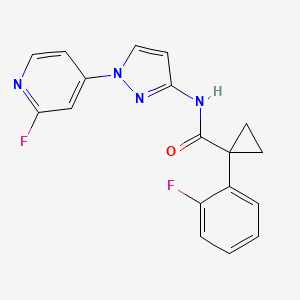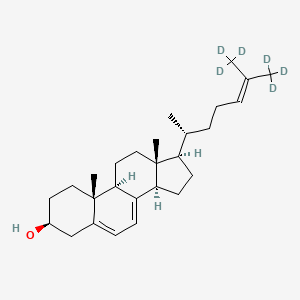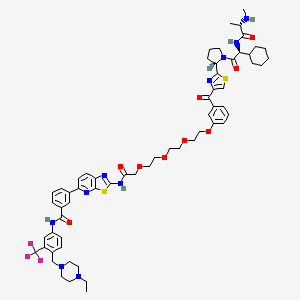
Sniper(abl)-033
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sniper(abl)-033 is a chimeric small molecule designed for targeted protein degradationThese compounds are engineered to induce the degradation of specific proteins by recruiting IAP ubiquitin ligases, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(abl)-033 involves the conjugation of two distinct ligands: one that binds to the target protein and another that interacts with an E3 ubiquitin ligase of the IAP family. These ligands are linked by a spacer of optimal length to ensure the proper spatial arrangement for effective protein degradation . The synthetic route typically includes the following steps:
- Synthesis of the target protein ligand.
- Synthesis of the E3 ubiquitin ligase ligand.
- Conjugation of the two ligands via a suitable linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Sniper(abl)-033 primarily undergoes reactions related to its mechanism of action, which involves the ubiquitination and proteasomal degradation of the target protein. The key reactions include:
Ubiquitination: The attachment of ubiquitin molecules to the target protein, mediated by the E3 ubiquitin ligase.
Proteasomal Degradation: The recognition and degradation of the ubiquitinated protein by the proteasome.
Common Reagents and Conditions
Reagents: Ubiquitin, E3 ubiquitin ligase, ATP.
Conditions: Physiological conditions (pH 7.4, 37°C) to mimic the intracellular environment.
Major Products
The major product of these reactions is the degraded fragments of the target protein, which are subsequently processed and recycled by the cell .
Wissenschaftliche Forschungsanwendungen
Sniper(abl)-033 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool for studying protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in research to understand the role of specific proteins in cellular processes and disease mechanisms.
Industry: Utilized in the development of novel therapeutic agents and drug discovery platforms.
Wirkmechanismus
Sniper(abl)-033 exerts its effects by inducing the degradation of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia. The compound recruits an E3 ubiquitin ligase of the IAP family to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of the target protein, thereby inhibiting its oncogenic activity .
Vergleich Mit ähnlichen Verbindungen
Sniper(abl)-033 can be compared with other targeted protein degraders such as proteolysis-targeting chimeras (PROTACs). While both SNIPERs and PROTACs function by inducing protein degradation, they differ in their mechanisms of recruiting E3 ubiquitin ligases. PROTACs typically recruit ligases such as cereblon and von Hippel-Lindau, whereas SNIPERs recruit IAP ligases . This distinction highlights the unique approach of this compound in targeting specific proteins for degradation.
List of Similar Compounds
PROTACs: Proteolysis-targeting chimeras that recruit different E3 ligases.
Molecular Glues: Small molecules that facilitate the interaction between a target protein and an E3 ligase.
Hydrophobic Tagging Molecules: Compounds that induce protein degradation by attaching hydrophobic tags to the target protein.
Eigenschaften
Molekularformel |
C61H73F3N10O9S2 |
|---|---|
Molekulargewicht |
1211.4 g/mol |
IUPAC-Name |
3-[2-[[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C61H73F3N10O9S2/c1-4-72-23-25-73(26-24-72)36-44-18-19-45(35-47(44)61(62,63)64)66-56(78)43-15-8-13-41(33-43)48-20-21-49-57(67-48)85-60(69-49)70-52(75)37-82-30-29-80-27-28-81-31-32-83-46-16-9-14-42(34-46)54(76)50-38-84-58(68-50)51-17-10-22-74(51)59(79)53(40-11-6-5-7-12-40)71-55(77)39(2)65-3/h8-9,13-16,18-21,33-35,38-40,51,53,65H,4-7,10-12,17,22-32,36-37H2,1-3H3,(H,66,78)(H,71,77)(H,69,70,75)/t39-,51-,53-/m0/s1 |
InChI-Schlüssel |
NJCPVTOZWPVLBE-XOIMNWENSA-N |
Isomerische SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)[C@@H]8CCCN8C(=O)[C@H](C9CCCCC9)NC(=O)[C@H](C)NC)C(F)(F)F |
Kanonische SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)C8CCCN8C(=O)C(C9CCCCC9)NC(=O)C(C)NC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


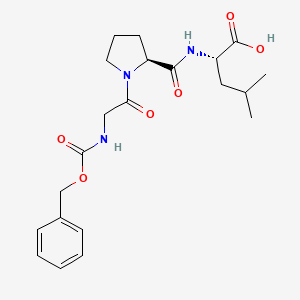
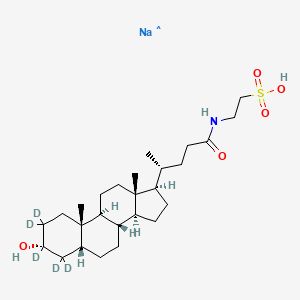
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)

![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)
